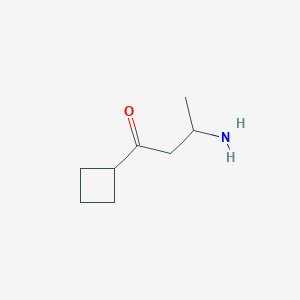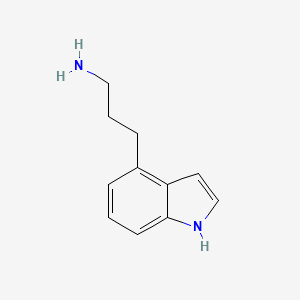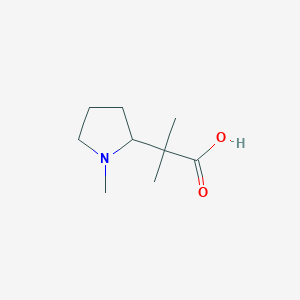
2-Methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid is an organic compound with the molecular formula C9H17NO2 It is a derivative of propanoic acid, featuring a pyrrolidine ring substituted at the 2-position with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid typically involves the reaction of 2-methylpyrrolidine with a suitable propanoic acid derivative. One common method involves the use of 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as a starting material, which undergoes a series of reactions to yield the desired product . The reaction conditions often include the use of organic solvents and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste . These methods are designed to produce the compound in high yields and with high purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2-Methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, ion channels, and signaling proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid include:
Isobutyric acid:
α-Methylpropanoic acid: Another structural analog with similar chemical properties.
Methyl 3-(1H-pyrrol-2-yl)propanoate: A related compound with a pyrrole ring instead of a pyrrolidine ring.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both a methyl group and a pyrrolidine ring
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H17NO2/c1-9(2,8(11)12)7-5-4-6-10(7)3/h7H,4-6H2,1-3H3,(H,11,12) |
InChI Key |
SBHOYILKCTVSGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCCN1C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


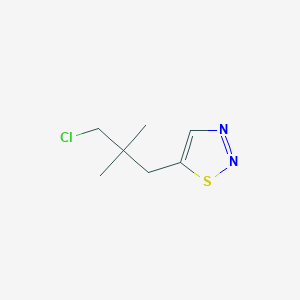
amine](/img/structure/B13178404.png)
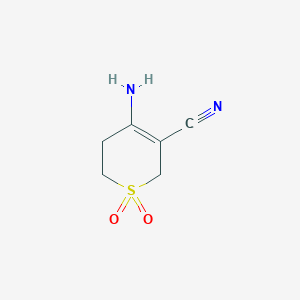
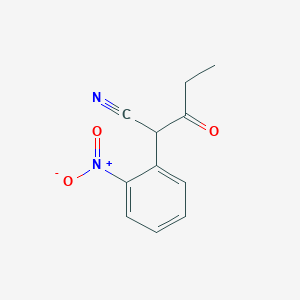
![2-{Spiro[2.5]octan-6-yl}acetonitrile](/img/structure/B13178422.png)
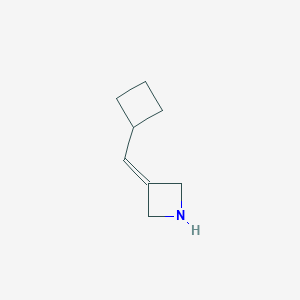
![2-(Propan-2-yl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13178437.png)
![tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate](/img/structure/B13178438.png)
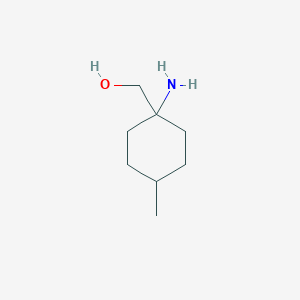
![4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde](/img/structure/B13178454.png)
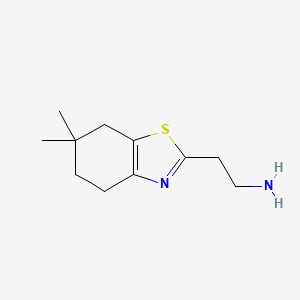
![3-bromo-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13178467.png)
